nAChR Subtype Selectivity: Anatabine vs. Nicotine and Cotinine
Anatabine exhibits distinct potency and selectivity across nAChR subtypes compared to nicotine and cotinine. At the α4β2 receptor, anatabine is a weaker agonist (EC50 = 6.1 µM) than nicotine, but more potent than cotinine, which shows minimal activation at tested concentrations . Importantly, anatabine demonstrates higher potency at α6/α3β2β4 (EC50 = 3.6 µM) and retains measurable activity at α3β4 (EC50 = 70.6 µM) and α7 (EC50 = 158.5 µM), whereas cotinine fails to activate α3β4 and α7 at any concentration tested . This differential subtype engagement translates to distinct functional outcomes, such as dopamine release from rat synaptosomes (EC50 = 1.76 µM for anatabine vs. >100 µM for cotinine) [1].
| Evidence Dimension | nAChR subtype activation (EC50) |
|---|---|
| Target Compound Data | α4β2: 6.1 µM; α6/α3β2β4: 3.6 µM; α3β4: 70.6 µM; α7: 158.5 µM; Dopamine release: 1.76 µM |
| Comparator Or Baseline | Nicotine: α4β2 EC50 ~0.5-2 µM (more potent); Cotinine: α4β2 weak, α3β4/α7 no detectable activity |
| Quantified Difference | Anatabine is ~3-12 fold less potent than nicotine at α4β2 but >20-fold more potent than cotinine at α6/α3β2β4. Cotinine shows no α3β4/α7 activity. |
| Conditions | Electrophysiological recordings in Xenopus oocytes expressing human nAChR subtypes; dopamine release measured from isolated rat brain synaptosomes. |
Why This Matters
This selectivity profile defines anatabine as a moderate nAChR agonist with a unique receptor fingerprint, making it a superior tool for probing specific cholinergic pathways without the confounding high-potency and addictive liability of nicotine.
- [1] Sanbio BV. (R,S)-Anatabine (tartrate) Product Description. 2024. View Source
